ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate
CAS No.: 1240291-47-7
Cat. No.: VC11944566
Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240291-47-7 |
|---|---|
| Molecular Formula | C12H14N4O4S |
| Molecular Weight | 310.33 g/mol |
| IUPAC Name | ethyl 5-(pyridin-2-ylmethylsulfamoyl)-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-8-14-16-11(10)21(18,19)15-7-9-5-3-4-6-13-9/h3-6,8,15H,2,7H2,1H3,(H,14,16) |
| Standard InChI Key | XEBMNYGKHWVXFV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=CC=N2 |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Introduction
Synthesis Pathway
The synthesis of ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves multi-step reactions, typically starting with pyrazole derivatives and incorporating sulfonamide chemistry.
General Reaction Steps:
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Formation of the Pyrazole Core:
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Pyrazole derivatives are synthesized via cyclization reactions involving hydrazines and β-keto esters.
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For example, ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.
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Introduction of the Sulfamoyl Group:
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The sulfamoyl group is introduced using sulfonamide chemistry. Pyridin-2-ylmethylamine reacts with sulfonating agents such as sulfonyl chlorides.
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Esterification:
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The carboxylic acid group at the 4th position of the pyrazole ring is esterified using ethanol under acidic conditions.
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These steps may involve purification techniques such as recrystallization or column chromatography to isolate the product in high purity.
Pharmacological Potential:
Compounds containing pyrazole and sulfonamide scaffolds have demonstrated diverse biological activities:
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Anticancer Activity: Pyrazoles are known to inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways such as kinases .
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Antimicrobial Properties: Sulfonamide derivatives often display potent antibacterial and antifungal activities due to their ability to inhibit dihydropteroate synthase .
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Anti-inflammatory Effects: Pyrazole-based compounds are explored for their potential in treating inflammatory conditions by modulating cytokine production .
Hypothetical Applications for This Compound:
Given its structural features, ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate may exhibit:
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Antiproliferative effects on cancer cells through kinase inhibition.
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Antimicrobial activity due to the sulfonamide group.
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Potential as a lead compound for drug development targeting inflammation or oxidative stress.
Analytical Characterization
To confirm its structure and purity, various analytical techniques are employed:
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Spectroscopy:
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FTIR: Identifies functional groups (e.g., ester carbonyl at ~1730 cm⁻¹, sulfonamide N-H stretching at ~3300 cm⁻¹).
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NMR: Proton (^1H) and carbon (^13C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Elemental Analysis:
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Determines the percentage composition of C, H, N, O, and S in the compound.
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Research Findings on Related Compounds
Studies on similar pyrazole-sulfonamide derivatives reveal promising results:
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A study on pyrazole-based sulfonamides showed significant antiproliferative activity against U937 leukemia cells with IC₅₀ values in the low micromolar range .
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Sulfonamide derivatives with pyridine scaffolds demonstrated antifungal activity against Candida species .
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Pyrazoles substituted with aromatic groups exhibited antioxidant properties by scavenging free radicals .
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